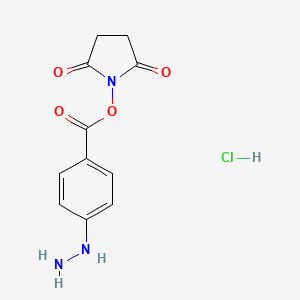
Succinimidyl hydrazinium benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinimidyl hydrazinium benzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which contribute to its reactivity and functionality in different chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl hydrazinium benzoate hydrochloride typically involves the reaction of 4-hydrazinylbenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride, which undergo a fusion reaction at elevated temperatures (150-170°C) to form the desired product . The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and may require additional purification steps to isolate the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Succinimidyl hydrazinium benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophiles and electrophiles: Such as amines, halides, and other organic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Succinimidyl hydrazinium benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Succinimidyl hydrazinium benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid anticonvulsant with broad-spectrum activity in animal seizure models.
4-[4-(2,5-Dioxo-pyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: Exhibits unique structural features and potential therapeutic applications.
Uniqueness
Succinimidyl hydrazinium benzoate hydrochloride stands out due to its specific combination of a pyrrolidinone ring and a hydrazinylbenzoate moiety, which confer distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C11H12ClN3O4 |
|---|---|
Molekulargewicht |
285.68 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate;hydrochloride |
InChI |
InChI=1S/C11H11N3O4.ClH/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16;/h1-4,13H,5-6,12H2;1H |
InChI-Schlüssel |
KZOOJEZADWZIAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN.Cl |
Synonyme |
SHBH succinimidyl 4-hydrazinobenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















